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molecular formula C7H4Br2Cl2 B8763267 1-Bromo-2-(bromomethyl)-3,5-dichlorobenzene CAS No. 115615-20-8

1-Bromo-2-(bromomethyl)-3,5-dichlorobenzene

Cat. No. B8763267
M. Wt: 318.82 g/mol
InChI Key: OZCNEACBSLUSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04737508

Procedure details

Stir slowly, an intimate mixture of 220 g of 2-bromo-4,6-dichlorotoluene, 167 g of N-bromosuccinimide and 1 g of benzoyl peroxide in a flask (equipped with a condenser and stirrer) immersed in an 145° C. oil bath. After 10-20 min a vigorous eruption occurs and the mixture liquifies. Remove the oil bath and stir for an additional 5 min. Add 1.5 L of CCl4 slowly through the condenser. Cool the mixture and suction filter the resulting reaction mixture. Wash the filtrate with 5% aqueous sodium thiosulfate, dry over anhydrous K2CO3, filter and evaporate to a residue. Fractionally distill the residue to give 134 g of 2-bromo-4,6-dichlorobenzyl bromide, bp 94°-97° C. (0.2 tor).
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[CH3:10].[Br:11]N1C(=O)CCC1=O>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[CH2:10][Br:11]

Inputs

Step One
Name
Quantity
220 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)Cl)Cl)C
Name
Quantity
167 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
Stir slowly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(equipped with a condenser and stirrer)
CUSTOM
Type
CUSTOM
Details
immersed in an 145° C.
CUSTOM
Type
CUSTOM
Details
Remove the oil bath
STIRRING
Type
STIRRING
Details
stir for an additional 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
Add 1.5 L of CCl4 slowly through the condenser
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture and suction
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
WASH
Type
WASH
Details
Wash the filtrate with 5% aqueous sodium thiosulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous K2CO3
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate to a residue
DISTILLATION
Type
DISTILLATION
Details
Fractionally distill the residue

Outcomes

Product
Details
Reaction Time
15 (± 5) min
Name
Type
product
Smiles
BrC1=C(CBr)C(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 134 g
YIELD: CALCULATEDPERCENTYIELD 45.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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